Methyl 2-(3-bromoquinolin-6-yl)acetate

Catalog No.
S839550
CAS No.
1022091-89-9
M.F
C12H10BrNO2
M. Wt
280.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(3-bromoquinolin-6-yl)acetate

CAS Number

1022091-89-9

Product Name

Methyl 2-(3-bromoquinolin-6-yl)acetate

IUPAC Name

methyl 2-(3-bromoquinolin-6-yl)acetate

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

InChI

InChI=1S/C12H10BrNO2/c1-16-12(15)5-8-2-3-11-9(4-8)6-10(13)7-14-11/h2-4,6-7H,5H2,1H3

InChI Key

YOLWDFNEQGOTLV-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CC2=CC(=CN=C2C=C1)Br

Canonical SMILES

COC(=O)CC1=CC2=CC(=CN=C2C=C1)Br

Methyl 2-(3-bromoquinolin-6-yl)acetate is classified as a quinoline derivative. Its molecular formula is C₁₂H₁₀BrNO₂, with a molecular weight of 280.12 g/mol. The compound features a bromo substituent on the quinoline ring, which contributes to its chemical reactivity and biological properties. It is characterized by its white crystalline solid form and is often used in synthetic organic chemistry .

The synthesis of methyl 2-(3-bromoquinolin-6-yl)acetate involves multiple steps, primarily utilizing bromination and subsequent reactions. The general reaction pathway includes:

  • Bromination: Methyl 2-(quinolin-6-yl)acetate is treated with bromine in carbon tetrachloride under reflux conditions. This step introduces the bromo group at the desired position on the quinoline ring.
  • Pyridine Treatment: Following bromination, pyridine is added to the reaction mixture to facilitate further transformations and improve product selectivity .

The final product can be purified through column chromatography, yielding a significant amount of methyl 2-(3-bromoquinolin-6-yl)acetate.

Methyl 2-(3-bromoquinolin-6-yl)acetate exhibits notable biological activities, particularly in the realm of medicinal chemistry. Compounds with similar structures have been investigated for their potential as:

  • Antimicrobial Agents: Quinoline derivatives are known for their antibacterial and antifungal properties.
  • Anticancer Agents: Some studies suggest that modifications on the quinoline scaffold can enhance cytotoxic effects against various cancer cell lines .

The specific biological activity of methyl 2-(3-bromoquinolin-6-yl)acetate requires further investigation to fully elucidate its pharmacological potential.

The synthesis of methyl 2-(3-bromoquinolin-6-yl)acetate can be achieved through two primary methods:

  • Bromination Method:
    • React methyl 2-(quinolin-6-yl)acetate with bromine in carbon tetrachloride under reflux for several hours.
    • Add pyridine to the mixture and continue heating to ensure complete reaction.
    • Purify the product using column chromatography.
  • Alternative Synthetic Routes: Other methods may involve different reagents or solvents, but the bromination step remains crucial for introducing the bromo group onto the quinoline structure .

Methyl 2-(3-bromoquinolin-6-yl)acetate has several potential applications:

  • Pharmaceutical Development: Its derivatives may serve as lead compounds in drug discovery, particularly for infectious diseases or cancer treatment.
  • Chemical Research: Utilized as an intermediate in organic synthesis for developing more complex molecules.

These applications highlight its significance in both academic research and industrial settings.

Research into the interactions of methyl 2-(3-bromoquinolin-6-yl)acetate with biological targets is essential for understanding its mechanism of action. Preliminary studies may focus on:

  • Enzyme Inhibition: Investigating how this compound interacts with specific enzymes that could lead to therapeutic effects.
  • Receptor Binding: Analyzing its affinity for various biological receptors to determine its potential as a drug candidate.

Such studies are crucial for advancing knowledge about its efficacy and safety profiles.

Methyl 2-(3-bromoquinolin-6-yl)acetate shares structural similarities with other quinoline derivatives. Below are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 2-(3-bromoquinolin-6-yl)acetateC₁₄H₁₃BrNO₂Ethyl group instead of methyl
Methyl 2-(quinolin-6-yl)acetateC₁₂H₉NO₂Lacks bromo substituent
BedaquilineC₂₃H₂₃BrN₂O₂Known anti-tuberculosis agent

Uniqueness

Methyl 2-(3-bromoquinolin-6-yl)acetate's uniqueness lies in its specific brominated structure, which may enhance its biological activity compared to non-brominated analogs. The presence of the bromo group can significantly affect its reactivity and interaction with biological targets.

Methyl 2-(3-bromoquinolin-6-yl)acetate (CAS: 1022091-89-9) emerged as a compound of interest in the early 2010s, driven by advancements in quinoline chemistry. Its synthesis was first reported in patent literature, such as the 2011 work by Millennium Pharmaceuticals, which described esterification methods for related bromoquinoline derivatives. The compound’s development aligns with broader efforts to optimize heterocyclic scaffolds for pharmaceutical and material science applications. Key synthetic routes, including the reaction of 6-bromoquinoline-3-carboxylic acid with methanol in the presence of sulfuric acid, were refined to achieve high yields (e.g., 97% under optimized conditions). The regioselective introduction of bromine at the quinoline 3-position, as demonstrated in formal [4 + 2]-cycloaddition strategies, further solidified its synthetic accessibility.

Significance in Organic Chemistry

Methyl 2-(3-bromoquinolin-6-yl)acetate holds strategic importance due to its structural features:

  • Quinoline Core: The fused benzene-pyridine system enables π-π interactions and metal coordination, making it valuable in catalysis and ligand design.
  • Bromine Substituent: The electron-withdrawing bromine atom at C3 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into complex architectures.
  • Ester Functionalization: The methyl ester group enhances solubility and serves as a synthetic handle for further derivatization, such as hydrolysis to carboxylic acids.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₀BrNO₂
Molecular Weight280.12 g/mol
CAS Number1022091-89-9
IUPAC NameMethyl 2-(3-bromoquinolin-6-yl)acetate

Research Applications and Scientific Importance

Medicinal Chemistry

The compound serves as a precursor for bioactive molecules. For example, derivatives of 6-bromoquinoline have shown antiviral activity against hepatitis B virus (HBV) in vitro, with IC₅₀ values in the micromolar range. Its structure is also leveraged in anticancer agent discovery, where quinoline derivatives inhibit kinases or intercalate DNA.

Materials Science

The quinoline scaffold’s luminescent properties make it useful in organic light-emitting diodes (OLEDs). Bromine substitution allows precise tuning of electronic characteristics for optoelectronic applications.

Synthetic Intermediates

Methyl 2-(3-bromoquinolin-6-yl)acetate is a critical intermediate in multistep syntheses. For instance, it has been used in the preparation of distomadine B, a marine natural product with a tetracyclic pyrano[2,3,4-de]quinoline core.

Table 2: Representative Synthetic Applications

ApplicationDescriptionCitation
Suzuki-Miyaura CouplingPd-catalyzed cross-coupling with boronic acids to form C-C bonds
Ester HydrolysisConversion to carboxylic acids for further functionalization
Heterocyclic FusionConstruction of polycyclic systems via cycloaddition

Catalysis and Ligand Design

The quinoline nitrogen and bromine atom enable coordination to transition metals, forming catalysts for asymmetric synthesis. For example, palladium complexes of bromoquinoline derivatives accelerate Heck coupling reactions.

XLogP3

2.7

Dates

Modify: 2023-08-16

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